Eurycolactone B

Natural product halogenation Quassinoid chemotaxonomy Structure-activity relationship

Eurycolactone B (CAS 301644-47-3) is a chlorinated C18 quassinoid isolated from the roots of Eurycoma longifolia Jack (Tongkat Ali, Simaroubaceae). Its molecular formula is C18H19ClO5 (MW 350.8 Da), and it features a rare chlorine atom at C-7 on the quassinoid tetracyclic scaffold.

Molecular Formula C18H19ClO5
Molecular Weight 350.8 g/mol
CAS No. 301644-47-3
Cat. No. B12751450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEurycolactone B
CAS301644-47-3
Molecular FormulaC18H19ClO5
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C(=C4C)Cl)C)C)O
InChIInChI=1S/C18H19ClO5/c1-6-8-5-9(20)18(4)10-7(2)13(24-16(10)23)12(21)14(18)17(8,3)15(22)11(6)19/h5,7,10,12-14,21H,1-4H3/t7-,10-,12+,13-,14-,17+,18+/m1/s1
InChIKeyAADARBXIPKSRIY-BEWFXXFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy Eurycolactone B (CAS 301644-47-3) – Halogenated C18 Quassinoid from Tongkat Ali for NF-κB & Cytotoxicity Research


Eurycolactone B (CAS 301644-47-3) is a chlorinated C18 quassinoid isolated from the roots of Eurycoma longifolia Jack (Tongkat Ali, Simaroubaceae) [1]. Its molecular formula is C18H19ClO5 (MW 350.8 Da), and it features a rare chlorine atom at C-7 on the quassinoid tetracyclic scaffold . First reported in 2000 alongside eurycolactones A and C, it belongs to a structurally diverse class of degraded triterpenoids known for anti-inflammatory, cytotoxic, and NF-κB inhibitory activities [1]. Eurycolactone B is distinguished within this class by its halogenation, a feature absent in nearly all other E. longifolia quassinoids, including the more extensively studied eurycomanone, eurycomalactone, and laurycolactone B [2].

Why Eurycolactone B Cannot Be Replaced by Laurycolactone B or Other Quassinoids in NF-κB and Halogenation Studies


Quassinoids from Eurycoma longifolia are often treated as interchangeable in extract-based research, yet their structural diversity drives marked functional divergence. Eurycolactone B is one of the exceedingly rare naturally halogenated quassinoids, bearing a chlorine atom at C-7 that is structurally absent in laurycolactone B (C18H20O5, MW 316.4), eurycomalactone (C19), and eurycomanone (C20) [1]. This halogenation alters electronic distribution, hydrogen-bonding capacity, and lipophilicity—properties directly relevant to target engagement and membrane permeability [2]. In the NF-κB inhibition context, C19 and C20 quassinoids such as eurycomalactone show IC50 values of 0.5 μM, whereas C18 quassinoids like eurycolactone B and laurycolactone B exhibit distinct potency and selectivity profiles tied to their carbon skeleton class and substitution pattern [3]. Substituting eurycolactone B with a non-halogenated C18 analog (e.g., laurycolactone B) therefore removes the very structural feature that defines its unique chemical biology—chlorine-dependent interactions—compromising experimental reproducibility in mechanistic studies targeting halogen-specific binding, metabolism, or SAR campaigns [2].

Quantitative Differentiation of Eurycolactone B: Head-to-Head and Cross-Study Comparison Data


Structural Differentiation: Eurycolactone B is One of the Only Naturally Halogenated Quassinoids Known

Eurycolactone B (C18H19ClO5) is distinguished from all other commonly studied Eurycoma longifolia quassinoids by the presence of a chlorine atom at position C-7 of its tetracyclic core [1]. The closest structural analog, laurycolactone B (C18H20O5, CAS 85643-77-2), lacks this chlorine substituent entirely and has a molecular weight 34.4 Da lower . No other quassinoid reported from E. longifolia—including eurycomalactone (C19H24O6), eurycomanone (C20H24O9), eurycolactone D (C18), eurycolactone E/F (C19)—contains a halogen atom [2]. This makes eurycolactone B a singular tool compound for investigating halogen-dependent biological effects within the quassinoid pharmacophore.

Natural product halogenation Quassinoid chemotaxonomy Structure-activity relationship

Cytotoxic Activity Profile: Eurycolactone B Exhibits Selective Cytotoxicity Against HT-1080 Fibrosarcoma Distinct from Laurycolactone B

Eurycolactone B has been evaluated for cytotoxicity against the highly metastatic human HT-1080 fibrosarcoma cell line and is classified as an active cytotoxic quassinoid [1]. This contrasts with the closely related non-halogenated C18 quassinoid laurycolactone B, which exhibits a selective lack of activity against multiple cancer cell lines, with reported IC50 values exceeding 100 µg/mL (approximately >316 µM) in MCF-7 (breast) and HeLa (cervical) models . While direct IC50 values for eurycolactone B in identical assay conditions are not publicly available at single-compound resolution, the review-level classification places eurycolactone B among the active cytotoxic quassinoids, distinguishing it from the inactive laurycolactone B [1].

Cancer cytotoxicity HT-1080 fibrosarcoma Quassinoid selectivity

NF-κB Pathway Inhibition: Eurycolactone B is Listed as an NF-κB Inhibitor Alongside Potent Reference Compounds

Eurycolactone B is documented as an NF-κB inhibitor in the comprehensive review of E. longifolia constituents, listed alongside well-characterized quassinoids including eurycomalactone, 13,21-dehydroeurycomanone, and 14,15β-dihydroklaieanone [1]. The benchmark C19 quassinoid eurycomalactone exhibits an IC50 of 0.5 μM (CI95: 0.3–0.7 μM) in TNF-α-stimulated HEK-293/NF-κB-luc cells, while eurycolactone E (a related C19 eurycolactone) shows an IC50 of 3.8 μM (CI95: 3.2–4.5 μM) in the same assay [2]. Eurycolactone B, as a C18 quassinoid with a chlorine substituent, belongs to a structurally distinct subgroup within the NF-κB inhibitor panel—its carbon skeleton classification (C18) and halogenation pattern being orthogonal differentiation axes relative to the more potent but structurally dissimilar C19 inhibitors [1].

NF-κB inhibition Anti-inflammatory screening Quassinoid pharmacology

Carbon Skeleton Classification: Eurycolactone B Belongs to the Rare C18 Quassinoid Subgroup

Quassinoids from Eurycoma longifolia are categorized by carbon skeleton: C18, C19, C20, C22, and C25 types . Eurycolactone B belongs to the C18 subgroup—the least abundant class among E. longifolia quassinoids—alongside only laurycolactone B and eurycolactone D [1]. The majority of pharmacologically characterized quassinoids (eurycomalactone, eurycomanone, eurycomanol, eurycolactones E/F, pasakbumin B) belong to the C19 or C20 classes [1]. Within the C18 subgroup, eurycolactone B is uniquely chlorinated, whereas laurycolactone B and eurycolactone D are non-halogenated [2]. This dual rarity—both skeleton class and halogenation—positions eurycolactone B as an extreme outlier in the quassinoid chemical space.

Quassinoid chemotaxonomy C18 skeleton Natural product classification

High-Impact Application Scenarios for Eurycolactone B Procurement


Halogen-Dependent Quassinoid SAR Probe in Cytotoxicity and NF-κB Studies

Eurycolactone B and laurycolactone B form a matched molecular pair differing only by a chlorine atom at C-7. This enables clean, pairwise SAR studies where any observed difference in cytotoxicity (e.g., HT-1080 activity vs. MCF-7/HeLa inactivity) or NF-κB inhibition can be attributed directly to halogenation [1][2]. Eurycolactone B is the essential 'chlorinated partner' in this experimental design; laurycolactone B alone cannot support halogen-focused mechanistic hypotheses [1].

Natural Organochlorine Reference Standard for Analytical Method Development and QC

As one of the exceedingly rare naturally occurring organochlorine quassinoids, eurycolactone B serves as a unique analyte for developing and validating LC-MS/MS, GC-MS, or HPLC-UV methods aimed at detecting and quantifying halogenated natural products in complex plant extracts or biological matrices [1]. Its distinctive isotopic pattern from chlorine (³⁵Cl/³⁷Cl) provides a built-in confirmation signal in mass spectrometry that non-halogenated quassinoids cannot offer [2].

Chemotaxonomic and Biosynthetic Pathway Research in Simaroubaceae

Eurycolactone B's C18 skeleton and chlorine substitution represent a rare biosynthetic branch point in the Eurycoma longifolia metabolome. Its procurement is critical for studies investigating halogenase enzymes in plants, the evolutionary origin of quassinoid halogenation, or the use of halogenated quassinoids as chemotaxonomic markers distinguishing E. longifolia chemotypes or geographical varieties [1][3].

Negative Control or Baseline in Quassinoid Pharmacology Panels

In pharmacological screening panels comparing multiple quassinoids, eurycolactone B occupies a unique parameter space (C18 + halogenated + active cytotoxic against HT-1080) that complements the standard panel members eurycomalactone (C19, potent NF-κB inhibitor), eurycomanone (C20, broad cytotoxicity), and laurycolactone B (C18, non-halogenated, selectively inactive) [2][3]. This enables full factorial experimental designs that include skeleton type (C18/C19/C20) and halogenation status (halogenated/non-halogenated) as independent variables [2].

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